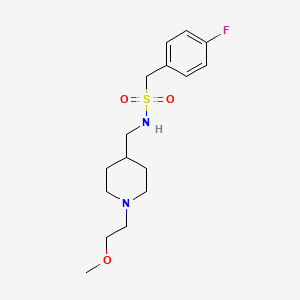![molecular formula C27H26FN3OS B2579815 4-bromo-N-[(1-metil-1H-indazol-3-il)metil]benzamida CAS No. 1357757-10-8](/img/structure/B2579815.png)
4-bromo-N-[(1-metil-1H-indazol-3-il)metil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H26FN3OS and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado derivados del indol por su potencial antiviral. Notablemente, los derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato demostraron actividad inhibitoria contra el virus de la influenza A . Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potencia contra el virus Coxsackie B4 .
- Específicamente, la 3-amino-N-(4-bencilfenil)-1H-indazol-1-carboxamida y la 3-amino-N-(4-butoxifenil)-1H-indazol-1-carboxamida inhibieron el crecimiento celular en líneas celulares neoplásicas a concentraciones inferiores a 1 μM, afectando la fase G0-G1 del ciclo celular .
- El compuesto se ha utilizado como intermedio farmacéutico. Además, las benzoiltiofenos, que contienen la parte indol, actúan como potenciadores alostéricos (AE) de la actividad agonista en el receptor de adenosina A1 .
Actividad antiviral
Actividad antiproliferativa
Mejora alostérica en el receptor de adenosina A1
En resumen, la 4-bromo-N-[(1-metil-1H-indazol-3-il)metil]benzamida es prometedora en varios campos, lo que la convierte en un compuesto emocionante para futuras investigaciones y desarrollo. 🌱🔬 .
Mecanismo De Acción
Target of Action
It is known that indazole derivatives, which include 4-bromo-n-[(1-methyl-1h-indazol-3-yl)methyl]benzamide, can inhibit, regulate, and/or modulate kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity . This modulation can result in changes in cell cycle regulation and DNA damage response, potentially leading to the inhibition of cancer cell growth .
Biochemical Pathways
Given its potential interaction with chk1 and chk2 kinases , it can be inferred that it may affect pathways related to cell cycle regulation and DNA damage response. The downstream effects of these pathway alterations could include the inhibition of cancer cell growth .
Pharmacokinetics
It is known that imidazole, a moiety present in this compound, is highly soluble in water and other polar solvents . This suggests that 4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide may have good bioavailability.
Result of Action
Based on its potential interaction with chk1 and chk2 kinases , it can be inferred that it may inhibit cancer cell growth by affecting cell cycle regulation and DNA damage response .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-16-6-5-7-17(2)27(16)31-25(32)15-33-26-14-22(20-8-10-21(28)11-9-20)29-23-12-18(3)19(4)13-24(23)30-26/h5-13H,14-15H2,1-4H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLBRIMQXAPESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C=C(C(=C3)C)C)N=C(C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579738.png)
![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)

![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide](/img/structure/B2579743.png)



![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/new.no-structure.jpg)


